molecular formula C8H14O3 B6184699 {5,8-dioxaspiro[3.5]nonan-7-yl}methanol CAS No. 2624142-08-9

{5,8-dioxaspiro[3.5]nonan-7-yl}methanol

Cat. No. B6184699
CAS RN: 2624142-08-9
M. Wt: 158.2
InChI Key:
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Description

{5,8-dioxaspiro[3.5]nonan-7-yl}methanol, commonly referred to as DSNM, is a synthetic compound that is used in a variety of scientific research applications. It is a cyclic ether with a molecular weight of 218.3 g/mol and a boiling point of 138-139°C. DSNM has been studied extensively for its potential applications in medicinal chemistry, drug discovery, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DSNM research.

Scientific Research Applications

DSNM has a wide range of scientific research applications. It has been studied for its potential as an inhibitor of enzymes involved in the biosynthesis of fatty acids. It has also been studied for its potential as an anti-inflammatory agent and for its ability to modulate the activity of the immune system. In addition, DSNM has been studied for its potential applications in the treatment of cancer, cardiovascular diseases, and neurological disorders.

Mechanism of Action

The mechanism of action of DSNM is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids. It is also thought to act as an anti-inflammatory agent by modulating the activity of the immune system.
Biochemical and Physiological Effects
DSNM has been studied for its biochemical and physiological effects. In animal studies, it has been found to inhibit the activity of enzymes involved in the biosynthesis of fatty acids. It has also been found to modulate the activity of the immune system, reduce inflammation, and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

DSNM has several advantages for use in laboratory experiments. It is relatively simple to synthesize and can be used in a variety of research applications. It is also relatively inexpensive and can be purchased from most chemical suppliers. However, there are some limitations to using DSNM in laboratory experiments. It is not very stable and can decompose under certain conditions. In addition, its mechanism of action is not yet fully understood, so its effects in different systems may be unpredictable.

Future Directions

The potential applications of DSNM are still being explored. Future research should focus on further understanding its mechanism of action and its effects on different biological systems. In addition, research should focus on improving the stability of the compound and exploring its potential applications in the treatment of cancer, cardiovascular diseases, and neurological disorders. Finally, research should focus on developing new synthesis methods for DSNM and exploring its potential as an anti-inflammatory agent and for modulating the activity of the immune system.

Synthesis Methods

DSNM can be synthesized in a two-step process. The first step involves the reaction of 1-bromo-5,8-dioxaspiro[3.5]nonan-7-ylmethanol with sodium methoxide in methanol to form the desired product. The second step involves the reaction of the product with trifluoroacetic acid in dichloromethane to form the final product. The synthesis of DSNM is relatively simple and can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{5,8-dioxaspiro[3.5]nonan-7-yl}methanol' involves the protection of a diol followed by a spirocyclization reaction.", "Starting Materials": [ "1,6-hexanediol", "p-toluenesulfonic acid", "triethylamine", "methanol", "acetic anhydride", "sodium bicarbonate", "ethyl acetate" ], "Reaction": [ "1. Protection of 1,6-hexanediol with p-toluenesulfonic acid and triethylamine to form the tosylate derivative.", "2. Reaction of the tosylate derivative with methanol to form the methyl ether.", "3. Acetylation of the methyl ether with acetic anhydride to form the acetate derivative.", "4. Deprotection of the acetate derivative with sodium bicarbonate to form the diol.", "5. Spirocyclization of the diol with methanol and p-toluenesulfonic acid to form '{5,8-dioxaspiro[3.5]nonan-7-yl}methanol'." ] }

CAS RN

2624142-08-9

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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